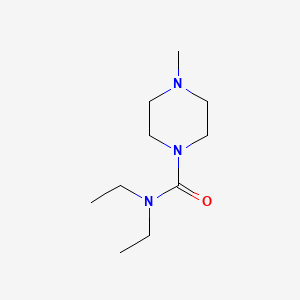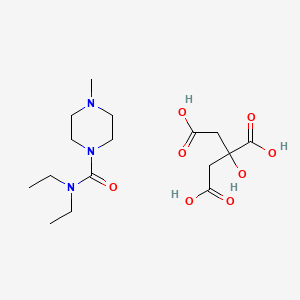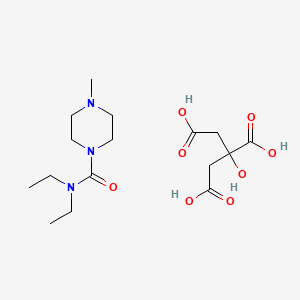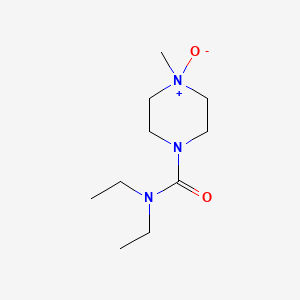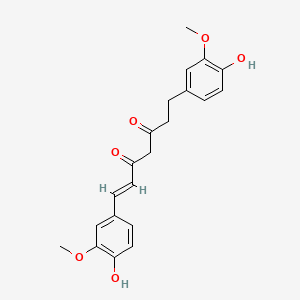
Dihydrocurcumin
Overview
Description
Dihydrocurcumin is an active metabolite of curcumin . It is formed from curcumin via reductases . It has a molecular formula of C21H22O6 .
Synthesis Analysis
A concise and straightforward route to synthesize Dihydrocurcumin and its analogs in excellent yields has been reported . Dihydroferuloylacetone is condensed with aldehydes to obtain desired Dihydrocurcumins .Molecular Structure Analysis
The molecular structure of Dihydrocurcumin is characterized by a molecular formula of C21H22O6 . A meaningful 3D quantitative structure–activity relationship model was built to understand the chemical–biological interactions between their activities and neuraminidase .Chemical Reactions Analysis
Biologically critical chemical reactions of curcumin are realized through the H-bond of the β-dicarbonyl group and phenolic hydroxyl residues, as well as the ether residue of the methoxy group, and by binding with metals and nonmetals . The essential chemical reactions associated with the biological activity of curcumin are electron-donating reactions that lead to the oxidation of the compound, reversible and irreversible nucleophilic addition reactions, hydrolysis, and enzymatic reactions .Physical And Chemical Properties Analysis
Dihydrocurcumin has a density of 1.3±0.1 g/cm3, a boiling point of 577.8±50.0 °C at 760 mmHg, and a flash point of 202.6±23.6 °C . It has a molar refractivity of 102.3±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 296.2±3.0 cm3 .Scientific Research Applications
Methods : Various formulations, including nanoformulations and conjugates with other compounds, have been developed to improve its pharmacokinetic profile .
Results : Studies have shown that these modified forms of dihydrocurcumin have better solubility, stability, and bioavailability, leading to enhanced therapeutic efficacy .
Methods : Techniques like chromatography and mass spectrometry are used to analyze the interactions and transformations of dihydrocurcumin in biological systems .
Results : Research indicates that dihydrocurcumin can influence various biochemical pathways, potentially leading to beneficial health effects .
Methods : Clinical trials and in vitro studies are conducted to assess the efficacy of dihydrocurcumin in treating medical conditions .
Results : Preliminary results suggest positive outcomes in wound healing and skin health, with potential for broader medical applications .
Methods : In vitro and in vivo studies are performed to test its efficacy against various cancer cell lines .
Results : Some studies report that dihydrocurcumin can inhibit the growth of certain types of cancer cells, making it a potential adjunct therapy .
Methods : Animal models and cell cultures are used to study the effects of dihydrocurcumin on neuroinflammation and neurodegeneration .
Results : Findings suggest that dihydrocurcumin may help reduce neuroinflammation and protect against neurodegenerative diseases .
Methods : Topical formulations containing dihydrocurcumin are tested in clinical settings for their efficacy in treating various dermatological conditions .
Results : Studies have shown promising results in the management of conditions like psoriasis, atopic dermatitis, and acne, among others .
Methods : Synthesis of dihydrocurcumin nanoconjugates involves advanced nanotechnology techniques, including nanoparticle synthesis and conjugation methods .
Results : The nanoconjugates show promise in inducing targeted hyperthermia in cancer cells, which can enhance the efficacy of cancer treatments .
Methods : Dihydrocurcumin is added to food products during processing to enhance shelf life and maintain color .
Results : Foods with added dihydrocurcumin exhibit improved resistance to oxidation and prolonged freshness .
Methods : Dihydrocurcumin is formulated into creams, lotions, and serums and applied topically .
Results : Users report improved skin texture and reduced signs of aging and inflammation .
Methods : It is used as a natural dye for textiles, employing standard dyeing procedures .
Results : The textiles dyed with dihydrocurcumin show good color fastness and are less likely to cause skin irritation .
Methods : It’s used in various environmental applications, such as water purification and air quality improvement .
Results : Preliminary studies suggest that dihydrocurcumin can help reduce pollutants and improve environmental health .
Methods : Techniques like FTIR fingerprinting are employed to discriminate compositions of turmeric extracts .
Results : Accurate identification and quantification of curcuminoids are achieved, aiding in quality control and research .
Methods : The antimicrobial activity is assessed using methods like disk diffusion, broth microdilution, and time-kill assays .
Results : Dihydrocurcumin has shown inhibitory effects on the growth of certain strains of bacteria and fungi, suggesting its potential as an alternative antimicrobial agent .
Methods : In vitro and in vivo studies are conducted to evaluate the effects of dihydrocurcumin on immune cells and cytokine production .
Results : Preliminary findings indicate that dihydrocurcumin may have immunomodulatory effects, which could be beneficial in managing autoimmune diseases and allergies .
Methods : Animal models and clinical trials are used to study the impact of dihydrocurcumin on lipid profiles, arterial health, and overall cardiovascular risk .
Results : There is evidence to suggest that dihydrocurcumin may help in reducing oxidative stress and improving lipid metabolism, contributing to better cardiovascular health .
Methods : Clinical studies and animal models are utilized to assess the efficacy of dihydrocurcumin in treating gastrointestinal conditions .
Results : Results show that dihydrocurcumin may help in reducing inflammation and promoting healing in the gastrointestinal tract .
Methods : Research involves monitoring the effects of dihydrocurcumin on glucose metabolism, insulin sensitivity, and body weight in animal models and human subjects .
Results : Studies suggest that dihydrocurcumin may have a positive impact on blood sugar levels and weight management, making it a candidate for adjunct therapy in metabolic disorders .
Methods : Trials are conducted on various animal species to determine the safety and efficacy of dihydrocurcumin as a supplement or treatment .
Results : Findings indicate that dihydrocurcumin can be beneficial in reducing inflammation and oxidative stress in animals, with potential applications in veterinary care .
Safety And Hazards
Future Directions
Dihydrocurcumin, a natural product and reductive metabolite of curcumin, is limitedly explored owing to its low bioavailability and limited accessibility due to lack of straightforward synthetic routes and poor yields with known methods . Future research could focus on developing more efficient synthesis methods and exploring its potential therapeutic applications .
properties
CAS RN |
76474-56-1 |
|---|---|
Product Name |
Dihydrocurcumin |
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione |
InChI |
InChI=1S/C21H22O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3,5-7,9-12,24-25H,4,8,13H2,1-2H3/b7-3+ |
InChI Key |
BWHPKBOLJFNCPW-YJNULWIISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)/C=C(/C=C/C2=CC(=C(C=C2)O)OC)\O)O |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Appearance |
Solid powder |
melting_point |
179-180°C |
Other CAS RN |
76474-56-1 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one letestuianin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




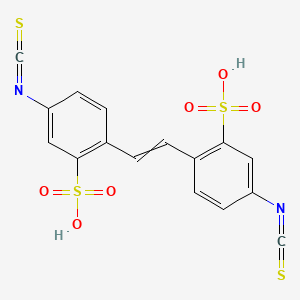
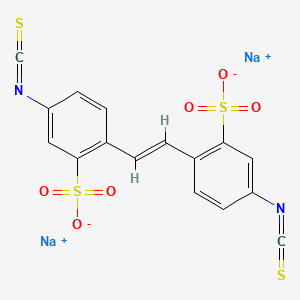
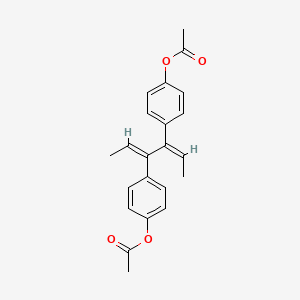
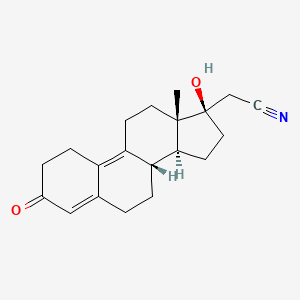
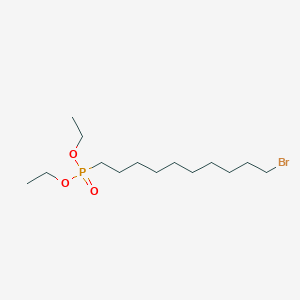
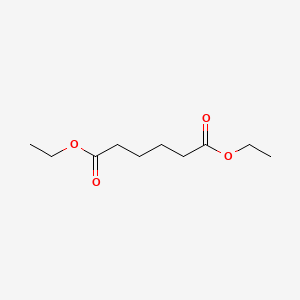
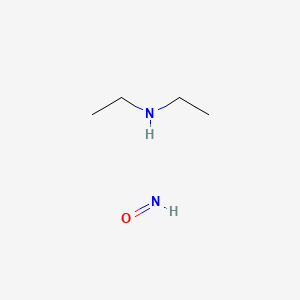
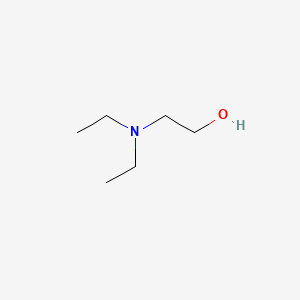
![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)
